molecular formula C3H8ClN3 B1426225 (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride CAS No. 882516-45-2

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride

Cat. No.: B1426225
CAS No.: 882516-45-2
M. Wt: 121.57 g/mol
InChI Key: DLOYEXLJSCENBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₃H₈ClN₃. It is a diazirine derivative, which is a class of compounds known for their utility in photoaffinity labeling. This compound is particularly valuable in biochemical research for studying molecular interactions and protein functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Diazirine Ring: The synthesis begins with the preparation of the diazirine ring. This can be achieved by reacting a suitable precursor, such as a diazo compound, with a methylating agent under controlled conditions.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group to the diazirine ring. This is usually done through a nucleophilic substitution reaction, where the diazirine compound is treated with an amine source.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirine ring into other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives.

Scientific Research Applications

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a photoaffinity label to study reaction mechanisms.

    Biology: The compound is employed in the study of protein-protein and protein-ligand interactions. It helps in identifying binding sites and understanding molecular interactions.

    Medicine: In medicinal chemistry, it is used to develop new drugs and study their interactions with biological targets.

    Industry: The compound finds applications in the development of new materials and as a tool in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, allowing it to form covalent bonds with nearby molecules. This property makes it an excellent tool for photoaffinity labeling, where it can covalently attach to target proteins or other biomolecules, enabling their identification and study.

Comparison with Similar Compounds

Similar Compounds

  • (3-Azido-3H-diazirin-3-yl)methanamine hydrochloride
  • (3-Trifluoromethyl-3H-diazirin-3-yl)methanamine hydrochloride
  • (3-Phenyl-3H-diazirin-3-yl)methanamine hydrochloride

Uniqueness

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is unique due to its specific reactivity and stability. Compared to other diazirine derivatives, it offers a balance of reactivity and ease of handling, making it particularly useful in various research applications. Its methyl group provides a distinct steric and electronic environment, influencing its reactivity and interaction with other molecules.

This compound’s versatility and unique properties make it a valuable tool in scientific research, offering insights into molecular interactions and aiding in the development of new materials and drugs.

Properties

IUPAC Name

(3-methyldiazirin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3.ClH/c1-3(2-4)5-6-3;/h2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOYEXLJSCENBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882516-45-2
Record name (3-methyl-3H-diazirin-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
Reactant of Route 2
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
Reactant of Route 3
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
Reactant of Route 4
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
Reactant of Route 5
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
Reactant of Route 6
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.